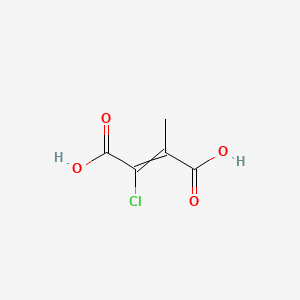

2-Chloro-3-methylbut-2-enedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

149230-79-5 |

|---|---|

Molecular Formula |

C5H5ClO4 |

Molecular Weight |

164.54 g/mol |

IUPAC Name |

2-chloro-3-methylbut-2-enedioic acid |

InChI |

InChI=1S/C5H5ClO4/c1-2(4(7)8)3(6)5(9)10/h1H3,(H,7,8)(H,9,10) |

InChI Key |

OBQOLJUAOGDIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)O)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 3 Methylbut 2 Enedioic Acid

Exploration of Retrosynthetic Disconnection Strategies

Retrosynthetic analysis of 2-chloro-3-methylbut-2-enedioic acid suggests several logical disconnection points. A primary strategy involves the disconnection of the carbon-chlorine bond, leading back to a butenedioic acid precursor. This approach positions a key challenge in the regioselective chlorination of the double bond.

Another viable retrosynthetic pathway considers the formation of the carbon-carbon double bond. This could be achieved through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. organic-chemistry.orgorganic-chemistry.org These methods offer the potential for stereocontrol, which is crucial for accessing specific isomers of the target molecule. organic-chemistry.orgorganic-chemistry.orgnih.gov A disconnection of the dicarboxylic acid functionality could lead to simpler precursors, such as a corresponding diester or anhydride (B1165640), which could then be hydrolyzed in the final step.

A more complex disconnection could involve the cleavage of a carbon-carbon single bond, potentially through a retro-Diels-Alder reaction or a similar fragmentation of a cyclic precursor. For instance, dichloromaleic anhydride has been used in intramolecular Diels-Alder reactions to form bicyclic acids, which are then further elaborated. rsc.org This suggests that a substituted bicyclic system could be a viable precursor in a retrosynthetic sense.

Finally, one could envision a strategy starting from a more functionalized C4 backbone, where the methyl and chloro substituents are introduced through sequential reactions. This might involve the functionalization of a pre-existing butenedioic acid derivative. thieme-connect.de

Contemporary Forward Synthesis Approaches

Modern synthetic efforts toward this compound and related compounds leverage a variety of advanced methodologies, focusing on stereocontrol, mechanistic understanding, catalytic efficiency, and green chemistry principles.

Stereocontrolled Synthesis Pathways

The synthesis of stereodefined alkenes, including the E and Z isomers of this compound, is a significant challenge in organic synthesis. nih.gov The Wittig reaction and its modifications, such as the Schlosser modification, are powerful tools for achieving high stereoselectivity in the formation of C=C double bonds. organic-chemistry.orgorganic-chemistry.org While classic Wittig reactions often favor the formation of Z-alkenes, specific conditions and reagent choices can be used to promote the formation of the E-isomer. organic-chemistry.orgnih.gov

The Horner-Wadsworth-Emmons reaction provides another avenue for stereocontrolled alkene synthesis, often favoring the formation of E-alkenes. nih.gov By carefully selecting the phosphonate (B1237965) ylide and reaction conditions, it is possible to influence the stereochemical outcome of the olefination.

Furthermore, the stereochemistry of butenedioic acids can influence the stereochemical outcome of subsequent reactions. For instance, maleic acid (the Z-isomer of butenedioic acid) and fumaric acid (the E-isomer) have been used as catalysts to produce tetrahydropyridine (B1245486) carboxylate derivatives with the same stereochemistry, highlighting the role of the starting alkene geometry. researchgate.net

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The mechanisms of key synthetic transformations are crucial for optimizing reaction conditions and achieving desired outcomes. For example, the chlorination of maleic anhydride to dichloromaleic anhydride is a known process that can proceed via a catalytic pathway. google.com The reaction mechanism likely involves the activation of the anhydride by the catalyst, followed by the addition of chlorine across the double bond and subsequent elimination of hydrogen chloride. google.com

The hydrolysis of the corresponding anhydride, such as dichloromaleic anhydride, to the dicarboxylic acid proceeds through a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org Water acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride to form a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the departure of the carboxylate leaving group and proton transfer to yield the final dicarboxylic acid. libretexts.orglibretexts.org

In olefination reactions like the Wittig reaction, the mechanism involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a betaine (B1666868) intermediate. nih.gov The subsequent decomposition of the betaine to the alkene and triphenylphosphine (B44618) oxide determines the stereochemical outcome of the reaction. nih.gov Understanding the factors that influence the stability and decomposition pathways of the betaine is key to controlling the E/Z selectivity.

Catalytic and Organocatalytic Methods for its Preparation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of synthesizing halogenated organic compounds, various catalytic systems have been developed. acs.orgrsc.org For the chlorination step, catalysts can enhance the reactivity of the chlorinating agent and control the regioselectivity of the reaction. For instance, the chlorination of maleic anhydride to dichloromaleic anhydride can be catalyzed by iron powder or ferric chloride. google.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netbeilstein-journals.org While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, related transformations have been successfully achieved. For example, β-amino acids have been used as organocatalysts in the asymmetric Michael addition of aldehydes to N-substituted maleimides, which are derivatives of maleic acid. mdpi.com This suggests the potential for developing organocatalytic methods for the enantioselective functionalization of butenedioic acid derivatives. Furthermore, thiazolium-based organocatalysts have been employed in the synthesis of substituted imidazoles, demonstrating their utility in C-C bond formation. nih.gov

The use of butenedioic acids themselves as organocatalysts has also been explored. Both maleic acid and fumaric acid have been shown to be effective homogeneous catalysts for the multicomponent reaction to synthesize piperidine (B6355638) derivatives. researchgate.net

Atom Economy and Green Chemistry Considerations in Synthesis

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. primescholars.com In the synthesis of this compound, several steps can be evaluated for their atom economy. For instance, addition reactions, such as the chlorination of an unsaturated precursor, can have high atom economy. In contrast, reactions that generate stoichiometric byproducts, such as some olefination reactions, may have lower atom economy. primescholars.com

The synthesis of maleic anhydride derivatives, which can be precursors to butenedioic acids, has been achieved using environmentally benign solvents. frontiersin.org Furthermore, the use of catalytic methods, as discussed in the previous section, inherently contributes to green chemistry by reducing the amount of waste generated. google.com The development of efficient and recyclable catalysts is an ongoing area of research with significant environmental benefits.

Novel Reagent Development for this compound Synthesis

The development of new reagents is critical for advancing synthetic capabilities. For the synthesis of this compound, novel reagents could be beneficial for several key transformations, particularly the chlorination and C-C bond formation steps.

In the area of chlorination, while traditional reagents like chlorine gas are effective, they are also highly toxic and difficult to handle. rsc.org The development of safer and more selective chlorinating agents is an active area of research. For example, trichloroisocyanuric acid has been used for the α-chlorination of carboxylic acids. researchgate.net Novel reagents for the functionalization of alkenes are also continuously being explored. acs.orgacs.org

For C-C bond formation, particularly in the context of olefination reactions, new reagents can offer improved stereoselectivity and functional group tolerance. organic-chemistry.orgnih.gov For instance, the development of novel phosphine-derived reagents for the Wittig reaction has enabled previously challenging transformations. nih.gov

Furthermore, the development of novel catalytic systems can be considered a form of reagent development. New catalysts for the chlorination of unsaturated systems or for the stereoselective synthesis of substituted alkenes would be highly valuable for the synthesis of this compound. google.comnih.gov

Comprehensive Reactivity Profiles and Mechanistic Studies of 2 Chloro 3 Methylbut 2 Enedioic Acid

Electrophilic and Nucleophilic Addition Reactions Across the Alkene Moiety

No specific studies on the electrophilic or nucleophilic addition reactions for 2-chloro-3-methylbut-2-enedioic acid have been found. In general, the reactivity of an alkene toward electrophiles is influenced by the electron density of the double bond. libretexts.org For this particular compound, the presence of two electron-withdrawing carboxylic acid groups and a chlorine atom would be expected to significantly deactivate the double bond towards electrophilic attack. Conversely, these features would make the alkene moiety more susceptible to nucleophilic addition. However, no specific experimental data confirms this theoretical reactivity.

There are no published investigations into the regioselectivity or stereoselectivity of addition reactions for this compound. Such studies would typically involve reacting the compound with various reagents and analyzing the resulting product distribution, but this research does not appear to have been published.

Without experimental results, any discussion of mechanistic pathways for addition reactions would be purely speculative. Mechanistic studies, often supported by evidence such as the identification of intermediates like carbocations, have not been documented for this specific molecule. libretexts.orgpressbooks.pub

Reactions Involving the Carboxylic Acid Functionalities

While general methods for the transformation of carboxylic acids are well-established, specific applications to this compound are not described in the literature.

Standard procedures exist for the esterification and amidation of carboxylic acids. googleapis.com These reactions typically involve activation of the carboxylic acid or reaction with an alcohol or amine under specific conditions. However, no literature specifically details the esterification or amidation of this compound or provides data on yields, reaction conditions, or the properties of the resulting esters or amides.

Decarboxylation reactions, particularly of β-keto esters or similar structures, are known chemical transformations. The structure of this compound does not fit the typical profile for facile decarboxylation without the presence of other reagents or specific conditions. There are no published studies on the decarboxylation of this compound.

Chemistry of the Vinylic Chlorine Substituent

The reactivity of vinylic chlorides is distinct from that of alkyl chlorides, often requiring specific catalytic conditions for substitution or elimination reactions. There is no information available regarding the specific chemistry of the vinylic chlorine substituent in this compound.

Nucleophilic Substitution Reactions

The presence of a chlorine atom attached to a sp²-hybridized carbon atom in this compound suggests that it would be relatively unreactive towards traditional nucleophilic substitution reactions under standard SN1 and SN2 conditions. Vinyl halides are known to be resistant to such substitutions due to the increased strength of the C-Cl bond, which possesses partial double bond character, and the high energy of the potential vinyl carbocation intermediate.

However, nucleophilic substitution can be facilitated under more forcing conditions or via alternative mechanisms. For instance, reactions with strong nucleophiles may proceed through an addition-elimination mechanism, where the nucleophile initially adds across the double bond, followed by the elimination of the chloride ion. The electron-withdrawing nature of the two carboxylic acid groups would activate the double bond towards nucleophilic attack.

| Nucleophile | Proposed Conditions | Expected Product | Mechanism |

| Hydroxide (OH⁻) | High temperature, pressure | 3-hydroxy-3-methylbut-2-enedioic acid | Addition-Elimination |

| Alkoxide (RO⁻) | Strong base, polar aprotic solvent | 3-alkoxy-3-methylbut-2-enedioic acid | Addition-Elimination |

| Amide (NH₂⁻) | Liquid ammonia | 3-amino-3-methylbut-2-enedioic acid | Addition-Elimination |

Elimination Reactions Leading to Further Unsaturation

Elimination of HCl from this compound would lead to the formation of an alkyne, specifically 3-methylbut-2-ynedioic acid. This type of reaction, a dehydrohalogenation, typically requires a very strong base due to the stability of the vinyl halide. masterorganicchemistry.com The presence of the carboxylic acid groups complicates this, as they would be deprotonated by a strong base, potentially interfering with the desired elimination.

A plausible approach would involve the use of a strong, non-nucleophilic base in an aprotic solvent at elevated temperatures. The mechanism would likely proceed via an E2-like pathway, where the base abstracts a proton from the methyl group, and the chloride ion is eliminated in a concerted step.

Table of Potential Bases for Elimination:

| Base | Solvent | Potential Outcome |

| Sodium Amide (NaNH₂) | Liquid Ammonia | Formation of 3-methylbut-2-ynedioic acid (after workup) |

| Potassium tert-butoxide (t-BuOK) | DMSO | Potential for elimination, but may also favor other reactions |

| Lithium diisopropylamide (LDA) | THF | Strong, non-nucleophilic base suitable for deprotonation |

This table outlines potential conditions for the elimination reaction. Experimental validation for this compound is required.

Cycloaddition and Pericyclic Reactions Employing this compound as a Diene or Dienophile

The double bond in this compound, being electron-deficient due to the adjacent carboxylic acid groups, makes it a potential candidate as a dienophile in Diels-Alder reactions. masterorganicchemistry.com In a [4+2] cycloaddition with an electron-rich diene, it would lead to the formation of a six-membered ring. masterorganicchemistry.com The stereochemistry of the resulting cycloadduct would be of significant interest.

The molecule itself cannot act as a diene in a conventional Diels-Alder reaction as it lacks a conjugated diene system.

Hypothetical Diels-Alder Reaction Data:

| Diene | Expected Product | Relative Reactivity (Predicted) |

| 2,3-Dimethyl-1,3-butadiene | 1-Chloro-1,2-dicarboxy-4,5-dimethylcyclohex-4-ene | High |

| Cyclopentadiene | 5-Chloro-5,6-dicarboxy-bicyclo[2.2.1]hept-2-ene derivative | High |

| Anthracene | 9,10-Adduct with this compound | Moderate |

This table presents predicted outcomes for Diels-Alder reactions. The predictions are based on established principles of cycloaddition chemistry.

Investigation of Rearrangement Reactions

Rearrangement reactions involving this compound are not extensively documented. However, under certain conditions, such as in the presence of strong acids or upon generation of a carbocation intermediate, skeletal rearrangements could be envisioned. For instance, a Wagner-Meerwein type rearrangement could potentially occur if a carbocation were formed at the C3 position, leading to a more stable carbocation. However, the formation of a vinyl carbocation is energetically unfavorable.

Another possibility could involve rearrangements of intermediates formed during other reactions, such as the addition-elimination pathway in nucleophilic substitutions.

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic data for the reactions of this compound are scarce in the public domain. To understand its reactivity profile fully, experimental studies would be necessary.

Key Parameters for Investigation:

Rate Constants (k): Determination of the rate constants for nucleophilic substitution and elimination reactions under various conditions (temperature, solvent, concentration) would provide quantitative measures of reactivity.

Activation Energy (Ea): Measuring the temperature dependence of the rate constants would allow for the calculation of the activation energy, providing insight into the energy barrier of the reaction.

Enthalpy (ΔH) and Entropy (ΔS) of Reaction: Calorimetric studies or temperature-dependent equilibrium measurements would yield thermodynamic parameters, indicating the feasibility and spontaneity of reactions.

A search of the NIST Chemistry WebBook did not yield specific thermochemical data for this compound, although data for similar, simpler molecules like 2-chloro-3-methyl-2-butene (B104530) exists. nist.gov

Computational and Theoretical Insights into Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the reactivity and elucidate the reaction mechanisms of this compound.

Potential Computational Studies:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to model the geometric and electronic structure of the molecule, including bond lengths, bond angles, and atomic charges. This can help in understanding the inherent reactivity of the C-Cl bond and the double bond.

Transition State Theory: The transition states for proposed reaction pathways (e.g., nucleophilic addition-elimination, E2 elimination, Diels-Alder cycloaddition) can be located and their energies calculated. This allows for the prediction of activation barriers and the determination of the most likely reaction mechanisms.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the bonding in the molecule, such as the degree of hybridization and the extent of delocalization of electron density, which are crucial for understanding its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in different solvents and at various temperatures, providing a more complete picture of the reaction environment.

While specific computational studies on this compound are not found in the reviewed literature, the principles of computational organic chemistry are well-established and could be readily applied to this molecule. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Research on 2 Chloro 3 Methylbut 2 Enedioic Acid

Application of Multi-dimensional NMR Spectroscopy for Conformational and Configurational Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-3-methylbut-2-enedioic acid in solution. nih.gov These techniques provide detailed information on the connectivity of atoms and the spatial relationships between them, which is crucial for determining the specific configuration (E/Z isomerism) and preferred conformations of the molecule.

Detailed research findings indicate that a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed for a comprehensive analysis.

¹H NMR: The proton NMR spectrum provides initial information. The chemical shift of the methyl protons and the two carboxylic acid protons would be distinct. The integration of these signals helps in confirming the number of protons in each environment.

¹³C NMR: The carbon spectrum would show five distinct signals corresponding to the methyl carbon, the two olefinic carbons of the double bond, and the two carboxyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, it would primarily show long-range couplings between the methyl protons and the olefinic carbon to which it is attached, helping to confirm the local structure.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would definitively link the methyl proton signal to the methyl carbon signal.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is key to determining the E/Z configuration of the double bond. For the Z-isomer, a NOE would be expected between the methyl group protons and the proton of the nearby carboxylic acid. For the E-isomer, the NOE would be observed between the methyl group and the chlorine-substituted carbon's environment.

The following table outlines the hypothetical ¹H and ¹³C NMR data for one of the isomers of this compound, which would be confirmed using the multi-dimensional techniques described.

Interactive Table: Predicted NMR Data for this compound Note: Values are illustrative and depend on the specific isomer (E/Z) and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -CH₃ | ~2.1 | ~20 | C2, C3, C4 |

| =C(Cl)- | - | ~130 | - |

| =C(CH₃)- | - | ~140 | - |

| -COOH (on C2) | ~11-13 | ~168 | C2, C3 |

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Product Elucidation

Advanced mass spectrometry (MS) techniques are crucial for identifying and characterizing transient intermediates and final products in reactions involving this compound. nih.gov Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from a reaction mixture, enabling their detection by the mass spectrometer. nih.gov

For instance, in studying the synthesis or degradation of this compound, ESI-MS can be used to monitor the reaction progress in real-time. nih.gov By analyzing the mass-to-charge ratio (m/z) of ions in the solution, researchers can identify the starting materials, products, and any charged intermediates that may form. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature for any chlorine-containing species, aiding in their identification.

Tandem mass spectrometry (MS/MS) provides further structural information. nih.gov In an MS/MS experiment, a specific ion of interest (e.g., the deprotonated molecule [M-H]⁻ of this compound) is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers or confirm the identity of a product in a complex mixture.

Interactive Table: Expected Mass Spectrometry Data

| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Technique | Application |

|---|---|---|---|---|

| [M-H]⁻ | 162.98 | 164.98 | ESI-MS (-) | Detection of the parent compound |

| [M+Na]⁺ | 186.97 | 188.97 | ESI-MS (+) | Detection as a sodium adduct |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers deep insights into the molecular structure, particularly concerning functional groups and intermolecular interactions like hydrogen bonding. researchgate.netnih.govnih.gov For this compound, these techniques are especially valuable for studying the carboxylic acid groups.

The O-H stretching vibration of the carboxylic acid groups is highly sensitive to hydrogen bonding. researchgate.netresearchgate.net In the gas phase or in a non-polar solvent, this would appear as a relatively sharp band at a higher frequency. However, in the solid state or in polar solvents, the molecules form strong intermolecular hydrogen bonds, often as dimers. This interaction weakens the O-H bond, causing the corresponding absorption band in the IR spectrum to become very broad and shift to a lower frequency (typically centered around 3000 cm⁻¹).

The C=O stretching vibration of the carboxyl group is also informative. Hydrogen bonding affects its position, and the presence of the electron-withdrawing chlorine atom and the double bond will influence its frequency compared to a simple saturated carboxylic acid.

Raman spectroscopy complements IR spectroscopy. nih.gov While the O-H stretch is often weak in Raman, the C=C double bond and C-Cl stretching vibrations typically produce strong and sharp Raman signals, providing an excellent way to confirm the presence of these structural features. Tautomerism is less likely in this specific dicarboxylic acid, but if any alternative forms were present in equilibrium, vibrational spectroscopy would be a primary method for their detection.

Interactive Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Signal | Information Gained |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 (very broad) | Weak | Confirms presence of carboxylic acid dimers and hydrogen bonding researchgate.netresearchgate.net |

| C=O stretch | 1680 - 1720 | Medium | Position indicates electronic environment and H-bonding of carboxyl groups |

| C=C stretch | 1620 - 1680 | Strong | Confirms the presence of the carbon-carbon double bond |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can provide unambiguous information on:

Molecular Configuration: It can definitively establish the E or Z configuration of the substituents around the C=C double bond.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be obtained, revealing the effects of electronic delocalization and steric strain.

Conformation: The dihedral angles throughout the molecule are determined, defining its exact shape in the crystal lattice.

While a specific crystal structure for this compound is not publicly available in the search results, the data obtained from such an analysis would be presented in a standardized format, including lattice parameters and atomic coordinates.

Chromatographic Methodologies for Enantiomeric/Diastereomeric Separation and Purity Assessment in Complex Mixtures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purity assessment of the isomers of this compound. nih.gov Since the molecule possesses a substituted double bond, it exists as two geometric isomers (diastereomers): the E-isomer and the Z-isomer.

These diastereomers have different spatial arrangements and, therefore, different physical properties, such as polarity and shape. These differences can be exploited for their separation using chromatography. researchgate.net

Reversed-Phase HPLC (RP-HPLC): This is a common method where a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). The separation is based on differences in hydrophobicity. One isomer will likely be slightly less polar than the other, leading to a longer retention time on the column and enabling their separation. researchgate.net

Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase (like silica) and a non-polar mobile phase. It separates compounds based on differences in their polarity and their ability to interact with the polar surface. This can also be an effective method for separating the E/Z isomers. researchgate.net

Chiral Chromatography: While this compound itself is achiral (unless a chiral center is introduced elsewhere), if it were used in a reaction with a chiral molecule, the resulting products could be diastereomers or enantiomers. Separating these would require chiral stationary phases (CSPs) or derivatization with a chiral agent to form diastereomers that can then be separated on a standard column. thieme-connect.dedntb.gov.ua

Purity assessment of a synthesized batch of this compound would involve developing an HPLC method that can resolve the two diastereomers, allowing for the quantification of the isomeric ratio and the detection of any other impurities.

Interactive Table: Hypothetical HPLC Separation of E/Z Isomers

| Technique | Stationary Phase | Mobile Phase | Isomer | Retention Time (min) |

|---|---|---|---|---|

| RP-HPLC | C18 | 60:40 Water:Acetonitrile (with 0.1% Formic Acid) | E-isomer | 4.2 |

Computational and Theoretical Chemistry Investigations of 2 Chloro 3 Methylbut 2 Enedioic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-3-methylbut-2-enedioic acid, these calculations would typically be performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to determine its optimized geometry, electronic energy, and molecular orbitals. uc.pt

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species.

For this compound, the presence of a chlorine atom and a methyl group on the butenedioic acid framework significantly influences the HOMO and LUMO. The chlorine atom, being electronegative, is expected to have an electron-withdrawing inductive effect, which would lower the energy of both the HOMO and LUMO. nih.govacs.org Conversely, the methyl group is a weak electron-donating group, which would tend to raise the energy of these orbitals. rsc.org The interplay of these opposing electronic effects, along with the electron-withdrawing nature of the two carboxylic acid groups, would result in a unique electronic landscape.

The HOMO is likely to be a π-orbital associated with the C=C double bond, with significant contributions from the p-orbitals of the carbon atoms and some delocalization onto the adjacent carboxyl groups. The LUMO is expected to be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Maleic Acid | -7.5 | -1.2 | 6.3 |

| Fumaric Acid | -7.4 | -1.1 | 6.3 |

| This compound | -7.8 | -1.5 | 6.3 |

Note: The values for this compound are hypothetical and are estimated based on the expected electronic effects of the substituents.

The concept of aromaticity is typically associated with cyclic, planar, and fully conjugated systems that follow Hückel's rule (4n+2 π electrons). While this compound is not a classic aromatic compound, the potential for intramolecular hydrogen bonding between the two carboxylic acid groups could create a pseudo-cyclic system. In its cis-isomer (analogous to maleic acid), this intramolecular hydrogen bond can lead to a planar seven-membered ring. uc.ptuc.ptnih.gov

Computational studies on maleic anhydride (B1165640) have explored the possibility of weak antiaromaticity due to the presence of 4 π electrons within a five-membered ring. While this compound does not possess an anhydride ring, the delocalization of π-electrons within the C=C bond and the carbonyl groups of the pseudo-ring could be analyzed for any minor aromatic or antiaromatic character using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. However, any such effect is expected to be minimal and not a dominant feature of its chemistry.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions at an atomic level.

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can be employed to locate the transition state structures for various potential reactions involving this compound, such as electrophilic additions to the double bond, nucleophilic attacks on the carbonyl carbons, or cyclization reactions.

The presence of the chloro and methyl substituents would asymmetrically polarize the double bond, influencing the regioselectivity of addition reactions. For instance, in an electrophilic addition, the electrophile would likely preferentially attack the carbon atom that leads to a more stable carbocation intermediate. The electron-donating methyl group would stabilize a positive charge on the adjacent carbon, while the electron-withdrawing chlorine atom would destabilize it. This would direct the initial attack of an electrophile to the carbon bearing the methyl group.

Computational calculations of the activation energies for different reaction pathways would allow for the prediction of the major products under various conditions. For example, the energy barrier for the formation of a bromonium or chloronium ion intermediate during halogenation could be calculated. acs.org

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For a polar molecule like this compound, with its two carboxylic acid groups, solvation by a polar solvent like water would be significant. The solvent molecules would stabilize the ground state, transition states, and products to different extents through hydrogen bonding and dipole-dipole interactions. For reactions involving charged intermediates, such as in an ionic addition mechanism, a polar solvent would be expected to significantly lower the activation energy by stabilizing the charged transition state. Computational studies incorporating a solvent model would provide a more accurate prediction of the reaction energetics and mechanism in solution.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility and dynamics of this compound. msu.edu

The molecule possesses several rotatable bonds, including the C-C single bonds connecting the carboxylic acid groups to the main carbon backbone and the C-O bonds within the carboxylic acid groups. Rotation around these bonds can lead to various conformers with different energies and properties.

Spectroscopic Property Prediction and Comparison with Experimental Data

The synergy between computational chemistry and experimental spectroscopy provides a powerful approach for the detailed structural elucidation and vibrational analysis of molecules like this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic properties such as infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. By comparing these theoretical predictions with experimental data, a more robust and accurate assignment of spectroscopic features can be achieved.

Vibrational Spectroscopy (FT-IR and Raman)

Computational methods are widely employed to calculate the vibrational frequencies of molecules. These calculations are instrumental in assigning the various vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and Raman spectra. For complex molecules, the experimental spectra can be crowded with numerous absorption bands, making definitive assignments challenging. Theoretical calculations provide a basis for understanding the nature of these vibrations.

The process typically involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set. Following optimization, vibrational frequency calculations are performed. The calculated frequencies are often systematically scaled to correct for anharmonicity and deficiencies in the theoretical model, leading to better agreement with experimental values. The comparison between the calculated and experimental vibrational frequencies allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups within the molecule.

Below is an illustrative data table comparing hypothetical experimental FT-IR and Raman frequencies with theoretical predictions for this compound.

Interactive Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3100-2900 (broad) | 3100-2900 | 3050 |

| C-H stretch (Methyl) | 2985 | 2988 | 2975 |

| C=O stretch (Carboxylic Acid) | 1720, 1695 | 1718 | 1710 |

| C=C stretch | 1650 | 1655 | 1645 |

| C-Cl stretch | 780 | 778 | 785 |

Note: The data in this table is representative and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are also a valuable asset in predicting NMR chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. These predicted chemical shifts can aid in the assignment of signals in experimental NMR spectra, especially for molecules with complex spin systems or where signal overlap occurs.

By comparing the theoretically predicted chemical shifts with the experimental data, a detailed assignment of each proton and carbon atom in the this compound molecule can be confirmed. Discrepancies between the calculated and experimental shifts can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Interactive Table 2: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) |

| C (C=O) | 168.5, 166.2 | 167.8, 165.5 | - | - |

| C (C-Cl) | 135.1 | 134.8 | - | - |

| C (C-CH₃) | 130.8 | 131.2 | - | - |

| C (CH₃) | 22.4 | 22.9 | 2.15 | 2.10 |

| H (COOH) | - | - | 11.5 (broad) | 11.2 |

Note: The data in this table is representative and intended for illustrative purposes. Chemical shifts are referenced to TMS.

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. For this compound, TD-DFT calculations can help in assigning the absorption bands observed in the experimental UV-Vis spectrum to specific electronic excitations, correlating them with the molecular orbitals involved. The comparison of the calculated maximum absorption wavelengths (λmax) with the experimental spectrum validates the theoretical model and provides a deeper understanding of the electronic structure of the molecule.

Strategic Utility of 2 Chloro 3 Methylbut 2 Enedioic Acid in Synthetic Organic Chemistry

Precursor for Complex Organic Molecules

2-Chloro-3-methylbut-2-enedioic acid serves as a versatile precursor for the synthesis of more intricate organic structures. The presence of both electrophilic and nucleophilic centers, along with the potential for functional group interconversion, allows for a variety of synthetic manipulations.

The carboxylic acid groups can undergo standard transformations such as esterification, amidation, and reduction to alcohols. The chloro-alkene moiety is particularly reactive, susceptible to nucleophilic substitution reactions, and can participate in various coupling reactions. While specific literature detailing the extensive use of this compound as a precursor is not abundant, the reactivity of analogous compounds, such as dichloromaleic anhydride (B1165640), provides insight into its potential transformations. For instance, the chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce new functionalities.

Furthermore, the butenedioic acid framework is a key structural motif in a number of natural products and pharmacologically active molecules. The ability to selectively modify the functional groups of this compound makes it a potentially useful starting material for the total synthesis of such complex targets. For example, butenedioic acid and its ester derivatives are frequently utilized in Diels-Alder reactions, conjugate additions, and hydrogenations to construct complex molecular architectures. thieme-connect.de

Table 1: Potential Transformations of this compound

| Reactant | Reagent(s) | Product Type | Potential Application |

| This compound | Alcohol, Acid Catalyst | Diester | Intermediate for further functionalization |

| This compound | Amine | Diamide | Synthesis of polyamide materials |

| This compound | Reducing Agent (e.g., LiAlH₄) | Diol | Precursor for polyesters and polyurethanes |

| This compound | Nucleophile (e.g., RNH₂, RSH) | Substituted butenedioic acid derivative | Introduction of diverse functional groups |

| This compound | Diene | Cycloaddition Adduct | Construction of cyclic and bicyclic systems |

Role in Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Common chiral pool sources include amino acids, carbohydrates, and terpenes. A search of the available literature does not indicate that this compound is a commonly employed starting material in chiral pool synthesis. The molecule itself is prochiral, and its resolution into enantiomers or its direct use in stereoselective reactions has not been widely reported.

However, the structural framework of butenedioic acid is present in some chiral natural products. It is conceivable that a stereoselective synthesis of a derivative of this compound could be developed, which would then allow for its use as a chiral building block. For example, stereoselective reactions of maleic anhydride have been used to create trifunctionalized cyclobutanes, which are precursors to chiral β-amino acids. rsc.org This suggests that, with appropriate synthetic methodology, this compound could potentially be integrated into chiral pool strategies.

Formation of Heterocyclic Compounds

The structure of this compound is well-suited for the synthesis of a variety of heterocyclic compounds. The two carboxylic acid groups can be converted into an anhydride, which can then react with binucleophiles to form cyclic imides and other heterocyclic systems. Dichloromaleic anhydride, a related compound, undergoes [2+2] photocycloaddition reactions with cyclic olefins to form bicyclic systems. rsc.org

The reaction of the anhydride derivative of this compound with amines, for instance, would be expected to yield maleimide (B117702) derivatives. Maleimides are important structural motifs in medicinal chemistry and materials science. nih.gov Furthermore, the chloro substituent can act as a leaving group in intramolecular cyclization reactions, leading to the formation of various five- and six-membered heterocycles. The reaction of succinic anhydride, a saturated analog, with guaiacol (B22219) has been used to synthesize a pyridazine-based compound, demonstrating the utility of such anhydrides in forming N-heterocycles. nih.gov

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Starting Material Derivative | Reactant | Heterocyclic Product |

| Anhydride | Primary Amine | Maleimide |

| Anhydride | Hydrazine | Pyridazinedione |

| Diester | Hydrazine | Pyridazinedione |

| Dicarboxylic Acid | o-Phenylenediamine | Benzimidazole derivative |

Applications in Materials Science via Polymerization (as monomer)

Substituted butenedioic acids and their anhydrides are valuable monomers in polymer chemistry. Maleic anhydride, for example, is known to undergo homopolymerization and copolymerization to produce a range of functional polymers. google.comresearchgate.net These polymers have found applications as builders in detergents, textile treating agents, and as additives in other polymer systems. google.com The anhydride groups in these polymers are reactive towards nucleophiles, allowing for post-polymerization modification to introduce a variety of functionalities. fsu.eduajchem-a.comresearchgate.net

Given this precedent, this compound represents a potentially valuable monomer for the synthesis of functional polymers. The presence of the chloro and methyl groups would be expected to modify the properties of the resulting polymer, such as its solubility, thermal stability, and chemical resistance. The carboxylic acid functionalities can be used for polyesterification reactions, leading to the formation of polyesters. The reactivity of the chloro group could also be exploited for cross-linking or for grafting other molecules onto the polymer backbone. Maleic anhydride functionalized polymers are used as impact modifiers, compatibility agents, and adhesion promoters in plastic compounds. terchemicals.com

Table 3: Potential Polymerization Applications of this compound

| Polymerization Method | Resulting Polymer Type | Potential Properties and Applications |

| Free Radical Polymerization | Poly(this compound) | Functional polymer with reactive sites for modification. |

| Polycondensation (with diols) | Polyester | Modified thermal and mechanical properties compared to standard polyesters. |

| Copolymerization (with other vinyl monomers) | Functional Copolymer | Tunable properties for use as coatings, adhesives, or compatibilizers. |

Future Perspectives and Emerging Research Directions for 2 Chloro 3 Methylbut 2 Enedioic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like 2-Chloro-3-methylbut-2-enedioic acid can be significantly enhanced by integrating modern technologies such as flow chemistry and automated synthesis platforms. nih.govbeilstein-journals.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages including improved reaction control, enhanced safety, and greater scalability. echemi.comnih.gov These benefits are particularly relevant for reactions involving reactive intermediates or hazardous reagents. nih.gov

Automated synthesis platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of new reaction pathways. sciopen.comacs.org These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters such as temperature, pressure, and catalyst loading to identify optimal conditions. researchgate.net The integration of such platforms with flow reactors could enable the rapid and efficient synthesis of a library of derivatives of this compound for various applications. sciopen.com

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Variable temperature and concentration gradients | Precise control over temperature, pressure, and mixing |

| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging to scale up | More straightforward scalability |

| Reproducibility | Can be difficult to reproduce consistently | High reproducibility |

Exploration of Photochemical and Electrochemical Transformations

The presence of a carbon-carbon double bond and a chlorine atom in this compound opens up avenues for exploring novel photochemical and electrochemical transformations. Photochemical reactions, initiated by the absorption of light, can lead to unique chemical reactivity that is often inaccessible through traditional thermal methods. slideshare.net For instance, photochemical isomerization could be employed to control the stereochemistry of the double bond in the molecule. acs.orgiupac.org Furthermore, photocatalysis could enable a range of transformations, such as aminochlorination, without the need for external catalysts. chemistryviews.org

Electrochemical synthesis, which uses electricity to drive chemical reactions, offers a green and sustainable alternative to conventional methods that often rely on hazardous reagents. sciopen.com The electrochemical carboxylation of haloalkenes using carbon dioxide as a C1 source is a promising strategy for synthesizing carboxylic acids. nih.govscispace.comresearchgate.net This approach could potentially be adapted for the further functionalization of this compound or its derivatives. The electrochemical oxidation of related compounds, such as furfural (B47365) to maleic acid, has been shown to be highly efficient, suggesting that similar oxidative transformations could be applied to the target molecule. beilstein-journals.orgrsc.org

Development of Sustainable and Eco-friendly Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. nih.gov The synthesis of this compound and its derivatives can be made more sustainable by adopting eco-friendly approaches. For instance, the use of biocatalysts, such as enzymes, can enable highly selective reactions to be performed under mild conditions. bohrium.comresearchgate.net The biocatalytic synthesis of substituted muconic acids, which share structural similarities with the target compound, has been successfully demonstrated. researchgate.netbohrium.com

The development of greener chlorination methods is another important area of research. Traditional chlorination processes often use toxic chlorine gas. youtube.com More sustainable alternatives include the in-situ generation of chlorine from safer precursors or the use of less hazardous chlorinating agents. echemi.comgoogle.com Furthermore, the use of water as a solvent and the development of catalyst systems that can be recycled are key aspects of sustainable synthesis. rsc.org

Advanced Catalyst Design for Transformations Involving the Compound

The development of advanced catalysts is crucial for unlocking the full synthetic potential of this compound. The presence of both C-H and C-Cl bonds, along with a C=C double bond, offers multiple sites for catalytic functionalization. Catalytic C-H functionalization is a powerful strategy for introducing new functional groups at previously unreactive positions, streamlining synthetic routes. youtube.comresearchgate.netplaschina.com.cnacs.org The design of catalysts that can selectively activate specific C-H bonds in the presence of other functional groups is a major research challenge. acs.org

For transformations involving the alkene moiety, the stereoselective synthesis of highly substituted alkenes is a key area of interest. researchgate.netbohrium.comresearchgate.netnih.gov Designer catalysts, often based on transition metals like palladium or nickel, can be used to control the stereochemistry of the resulting products with high precision. researchgate.netbohrium.com The development of catalysts for the functionalization of electron-deficient alkenes is particularly relevant to this compound, given the electron-withdrawing nature of the chloro and carboxyl groups. nih.gov

Table 2: Potential Catalytic Transformations for this compound

| Transformation | Catalyst Type | Potential Product |

| C-H Functionalization | Transition Metal (e.g., Pd, Rh) | Functionalized derivatives |

| Stereoselective Alkene Functionalization | Chiral Transition Metal Complexes | Stereodefined products |

| Cross-Coupling Reactions | Palladium or Nickel-based catalysts | Substituted derivatives |

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational and experimental approaches offers a powerful synergy for advancing our understanding of the reactivity of this compound and for designing new synthetic strategies. nih.govchemrxiv.orgacs.org Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize experimental observations. nih.govnih.govacs.orgarxiv.org This information can be invaluable for designing more efficient and selective catalysts and for predicting the outcome of new reactions. acs.orgnih.gov

Experimental studies, in turn, provide the necessary validation for computational models and can reveal unexpected reactivity that can inspire further theoretical investigations. nih.govacs.org This iterative cycle of computational prediction and experimental validation can accelerate the pace of research and lead to significant breakthroughs. For example, computational studies have provided valuable insights into the mechanisms of enzymatic halogenation and the reactivity of substituted alkenes, which can inform the design of new experiments targeting this compound. nih.govnih.gov The integration of machine learning with experimental data can also be used to predict reaction outcomes and optimize reaction conditions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.